

Analytical Protocol for Copanlisib in Plasma

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Compound Focus: Copanlisib

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This protocol is adapted from a validated HPLC method for quantifying **copanlisib** in mice plasma, which can be a reference for bioanalytical methods in drug development [1].

Chromatographic Conditions

The separation uses a reversed-phase HPLC system with a **Hypersil Gold C18 column (250 × 4.0 mm, 5 μm)** maintained at **40 °C** [1].

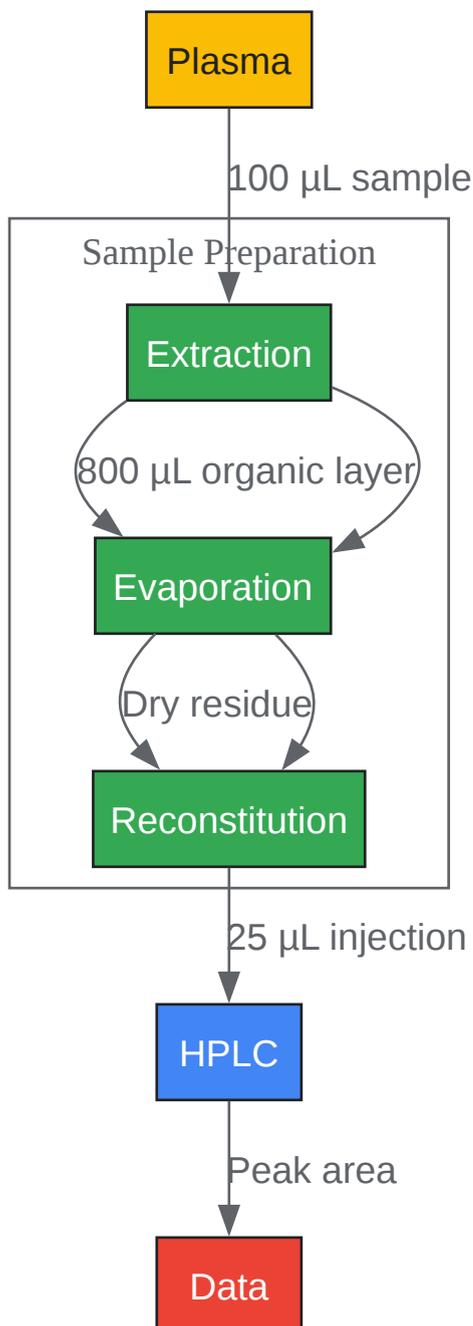
- **Mobile Phase:** Binary gradient consisting of:
 - **Solvent A:** 10 mM Ammonium Formate (pH 4.0, adjusted with formic acid)
 - **Solvent B:** Acetonitrile
- **Gradient Program:** | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0.0 (Initial) | 90% | 10% | | 5.0 | 90% | 10% | | 5.5 | 10% | 90% | | 8.0 | 10% | 90% | | 8.1 | 90% | 10% | | 10.0 (End) | 90% | 10% |
- **Flow Rate:** 0.8 mL/min
- **Detection:** Photo-diode Array (PDA) Detector at λ_{\max} 310 nm
- **Injection Volume:** 25 μL
- **Internal Standard (IS):** Enasidenib
- **Runtime:** 10 minutes
- **Retention Times:** **Copanlisib** ~6.60 min; Internal Standard ~7.80 min [1].

Stock Solution and Calibration Standards

- **Copanlisib Stock Solution:** 1.0 mg/mL in 0.1 N HCl:DMSO (2:98, v/v) [1].

- **Calibration Curve:** Spiked in blank plasma over **50 to 5000 ng/mL** (8 points: 50, 100, 500, 750, 1250, 2500, 3750, 5000 ng/mL). Linear with $r^2 \geq 0.998$ [1].
- **Quality Controls (QC):** LLOQ QC (50 ng/mL), LQC (150 ng/mL), MQC (2250 ng/mL), HQC (3500 ng/mL) [1].

The experimental workflow for sample processing and analysis can be visualized as follows:



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Sample Preparation Procedure

The sample preparation uses liquid-liquid extraction (LLE) [1]:

- **Aliquot:** 100 μ L of plasma sample.
- **Extract:** Add 1.0 mL of ethyl acetate. Vortex mix for 3 minutes.
- **Centrifuge:** 5 minutes at 14,000 rpm in a refrigerated centrifuge (5 °C).
- **Transfer:** Collect 800 μ L of the organic (upper) layer.
- **Evaporate:** Dry completely under a gentle stream of nitrogen at 50 °C.
- **Reconstitute:** Redissolve the dry residue in 100 μ L of internal standard working solution (600 ng/mL Enasidenib in 80% methanol).
- **Inject:** 25 μ L into the HPLC system.

Stability and Storage Data

The method was validated per FDA guidelines, with stability data demonstrating **copanlisib** integrity under various conditions [1]. For long-term storage, stability was confirmed for specific durations under defined conditions.

The summarized stability and storage findings are critical for reliable sample handling:

Table 1: Copanlisib Stability in Plasma [1]

Stability Condition	Details	Outcome
Long-Term Storage	At -80 °C	Stable for the tested duration*
Freeze-Thaw	Up to three cycles	Stable
Bench-Top	At room temperature	Stable
Auto-Sampler	Post-processing	Stable

*Note: The specific duration of long-term stability at -80°C was not explicitly stated in the provided search results. The original study confirmed stability for the duration of its validation and pharmacokinetic application [1].

Forced Degradation and Chemical Stability

Forced degradation studies provide insights into **copanlisib**'s intrinsic chemical stability, which is crucial for formulation development and handling during sample processing [2].

- **Stable Conditions:** **Copanlisib** shows **excellent stability under thermal and photolytic stress** [2].
- **Labile Conditions:** Significant degradation occurs under **acidic, neutral hydrolytic, and oxidative stress**, indicating the molecule is sensitive to these conditions [2].
- **Handling Implication:** Careful handling is required to **avoid exposure to moisture, acidic/neutral environments, and oxidizing agents** during sample processing and storage to maintain analyte integrity [2].

Key Considerations for Researchers

- **Stability-Indicating Method:** The HPLC method is validated for stability, ensuring accurate **copanlisib** quantification even if degradation products form [1].
- **Adherence to Guidelines:** The method follows FDA bioanalytical method validation guidelines, supporting its use in regulatory studies [1].
- **Matrix Consideration:** This specific protocol uses **mice plasma**; cross-validation is recommended when applying to other biological matrices [1].

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References

1. Validated HPLC method for quantification of copanlisib in mice... [pmc.ncbi.nlm.nih.gov]
2. Orbitrap LC-HRMS based molecular structure elucidation ... [sciencedirect.com]

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